molecular formula C9H10ClNO4S B3034336 2-Chloro-4-[methyl(methylsulfonyl)amino]benzoic acid CAS No. 158580-15-5

2-Chloro-4-[methyl(methylsulfonyl)amino]benzoic acid

Cat. No.: B3034336
CAS No.: 158580-15-5
M. Wt: 263.7 g/mol
InChI Key: UHZPDRTWYBDKNL-UHFFFAOYSA-N
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Description

2-Chloro-4-[methyl(methylsulfonyl)amino]benzoic acid is an organic compound with the molecular formula C8H8ClNO4S It is a derivative of benzoic acid, characterized by the presence of a chloro group at the second position and a methyl(methylsulfonyl)amino group at the fourth position on the benzene ring

Mechanism of Action

Target of Action

It is known that this compound is used as an intermediate in the production of certain pesticides , suggesting that its targets may be enzymes or proteins essential to the growth and survival of pests.

Mode of Action

As an intermediate in pesticide production , it’s plausible that it interferes with the normal functioning of its targets, leading to the death or inhibition of pests.

Result of Action

Given its use as an intermediate in pesticide production , it can be inferred that its action results in the inhibition or death of pests.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-[methyl(methylsulfonyl)amino]benzoic acid. For instance, it has been noted that the neutral species of a similar compound photolyzed faster than the more predominant anionic species . This suggests that factors such as pH and light exposure could influence the stability and activity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[methyl(methylsulfonyl)amino]benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with benzoic acid.

    Chlorination: The benzoic acid is chlorinated to introduce a chloro group at the second position.

    Sulfonylation: The chlorinated benzoic acid undergoes sulfonylation to introduce the methylsulfonyl group.

    Amination: Finally, the sulfonylated benzoic acid is aminated to introduce the methyl(methylsulfonyl)amino group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[methyl(methylsulfonyl)amino]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-Chloro-4-[methyl(methylsulfonyl)amino]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its structural features.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(methylsulfonyl)benzoic acid: Similar structure but lacks the amino group.

    4-Chloro-3-methylphenoxy)benzoic acid: Contains a phenoxy group instead of the methyl(methylsulfonyl)amino group.

    2-Amino-4-(methylsulfonyl)benzoic acid: Similar but with an amino group instead of the chloro group.

Uniqueness

2-Chloro-4-[methyl(methylsulfonyl)amino]benzoic acid is unique due to the presence of both chloro and methyl(methylsulfonyl)amino groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-4-[methyl(methylsulfonyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S/c1-11(16(2,14)15)6-3-4-7(9(12)13)8(10)5-6/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZPDRTWYBDKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=C(C=C1)C(=O)O)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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